molecular formula C12H12BrN3O3 B2830873 Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate CAS No. 1233509-89-1

Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2830873
CAS No.: 1233509-89-1
M. Wt: 326.15
InChI Key: HJHFHFRKVCDWCZ-UHFFFAOYSA-N
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Description

Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further esterified with an isopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Esterification: The final step involves the esterification of the triazole carboxylic acid with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild heating.

Major Products

    Oxidation: Formation of isopropyl ketones or aldehydes.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new therapeutic agents.

Medicine

Medicinally, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromophenyl group enhances its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The bromophenyl group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 1-phenyl-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: Lacks the bromine atom, which may reduce its reactivity and binding affinity.

    Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester instead of an isopropyl ester, affecting its solubility and reactivity.

    Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: Contains an ethyl ester, which may alter its pharmacokinetic properties.

Uniqueness

The presence of the isopropyl ester and the bromophenyl group in Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate provides a unique combination of steric and electronic properties, making it a versatile compound for various applications in research and industry.

This detailed overview highlights the significance of this compound in multiple scientific domains, emphasizing its synthetic versatility, reactivity, and potential applications

Properties

IUPAC Name

propan-2-yl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-7(2)19-11(17)10-14-12(18)16(15-10)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFHFRKVCDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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